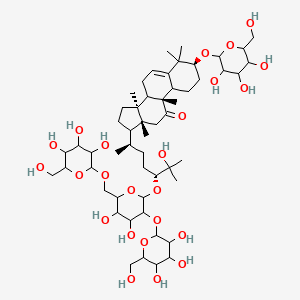

11-O-Siamenoside I

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It belongs to the class of cucurbitane-type triterpenoid saponins and is known for its intense sweetness, being approximately 300 times sweeter than sucrose . This compound is used as a natural sweetener in various food and beverage products.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 11-O-Siamenoside I typically involves the extraction and purification from Siraitia grosvenorii. The process includes:

Extraction: The fruit is first dried and then subjected to water or ethanol extraction to obtain a crude extract containing various mogrosides.

Purification: The crude extract is purified using techniques such as ion exchange chromatography and adsorption on macroporous resins. .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The use of immobilized enzymes in a continuous bioreactor system has been developed to produce high yields of this compound and related mogrosides . This method is environmentally friendly and cost-effective, making it suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions: 11-O-Siamenoside I undergoes various chemical reactions, including:

Deglycosylation: Removal of sugar moieties.

Hydroxylation: Addition of hydroxyl groups.

Dehydrogenation: Removal of hydrogen atoms.

Deoxygenation: Removal of oxygen atoms.

Isomerization: Conversion into different isomers.

Glycosylation: Addition of sugar moieties.

Common Reagents and Conditions:

Deglycosylation: Enzymatic hydrolysis using β-glucosidase.

Hydroxylation and Dehydrogenation: Catalyzed by specific enzymes under physiological conditions.

Glycosylation: Catalyzed by glycosyltransferases such as UGT94-289-3.

Major Products: The major products formed from these reactions include various mogrosides such as mogroside IIIE, mogroside IVA, and mogroside V .

Applications De Recherche Scientifique

11-O-Siamenoside I has a wide range of applications in scientific research:

Chemistry: Used as a natural sweetener in food chemistry and as a reference compound in analytical studies.

Biology: Studied for its antioxidant, anti-inflammatory, and immunomodulatory properties.

Industry: Used in the production of low-calorie sweeteners for food and beverage products.

Mécanisme D'action

The mechanism of action of 11-O-Siamenoside I involves its interaction with various molecular targets and pathways:

Sweetness Perception: It binds to sweet taste receptors on the tongue, leading to the perception of sweetness.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and mediators.

Immunomodulation: It modulates the activity of immune cells and enhances immune responses.

Comparaison Avec Des Composés Similaires

11-O-Siamenoside I is unique among mogrosides due to its high sweetness and specific bioactivities. Similar compounds include:

Mogroside V: Another highly sweet mogroside found in Siraitia grosvenorii.

Mogroside IV: Known for its sweetness and bioactive properties.

Mogroside IIIE: A metabolite of this compound with similar bioactivities

These compounds share structural similarities but differ in their sweetness intensity and specific bioactivities, making this compound a distinct and valuable compound for various applications.

Propriétés

Formule moléculaire |

C54H90O24 |

|---|---|

Poids moléculaire |

1123.3 g/mol |

Nom IUPAC |

(3S,9R,13R,14S)-17-[(2R,5R)-5-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C54H90O24/c1-22(23-15-16-52(6)30-12-10-24-25(54(30,8)31(58)17-53(23,52)7)11-14-32(50(24,2)3)76-47-43(68)39(64)35(60)27(19-56)73-47)9-13-33(51(4,5)70)77-49-45(78-48-44(69)40(65)36(61)28(20-57)74-48)41(66)37(62)29(75-49)21-71-46-42(67)38(63)34(59)26(18-55)72-46/h10,22-23,25-30,32-49,55-57,59-70H,9,11-21H2,1-8H3/t22-,23?,25?,26?,27?,28?,29?,30?,32+,33-,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,52+,53-,54+/m1/s1 |

Clé InChI |

LHUSGDBAZGIAEJ-RVICYKDASA-N |

SMILES isomérique |

C[C@H](CC[C@H](C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CC[C@@]5([C@@]4(CC(=O)[C@@]6(C5CC=C7C6CC[C@@H](C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |

SMILES canonique |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(=O)C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 7-hydroxy-2-phenylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B14026412.png)

![tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbamate](/img/structure/B14026440.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14026487.png)